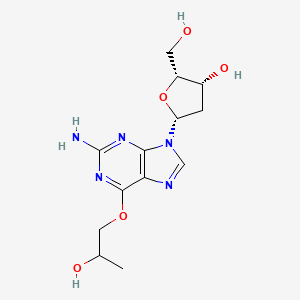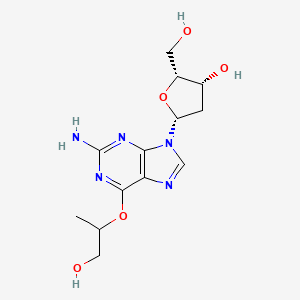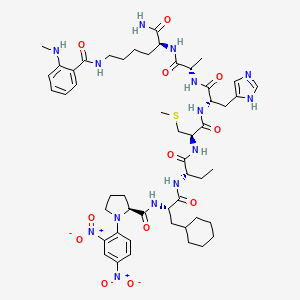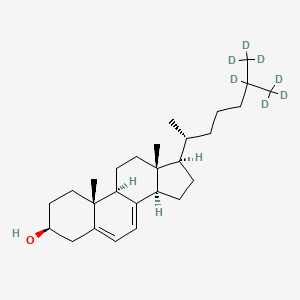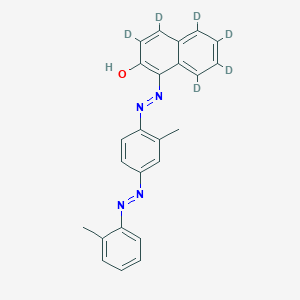
Cortisol 21-Sulfate Potassium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cortisol 21-Sulfate Potassium Salt, also known as Hydrocortisone 21-sulfate potassium salt, is a derivative of cortisol . It is a metabolite of cortisol and plays a vital role in various physiological processes such as electrolyte and fluid balance, cardiovascular homeostasis, carbohydrate, protein and lipid metabolism, immune and inflammatory responses, and sexual development and reproduction .
Synthesis Analysis
The synthesis of Cortisol 21-Sulfate Potassium Salt involves several steps. The principal reactions involved are: selective protection of a specific hydroxy group in substrates, catalytic hydrogenation at C-5 of D4-3-ketosteroids with 10% Pd(OH)2/C to yield 3-oxo-5b-steroids and reductive allomerization with 10% Pd/C to yield 3-oxo-5a-isomers, reduction of the resulting 3-oxo-5b- and 3-oxo-5a-steroids to the corresponding 3a-hydroxy-compounds with Zn(BH 4) 2 and K-Selectride®, respectively, and sulfation of hydroxy groups at C-3 and/or C-21 in the tetrahydrocortico-steroid derivatives with sulfur trioxide-triethylamine complex .Mechanism of Action
properties
| { "Design of the Synthesis Pathway": "The synthesis of Cortisol 21-Sulfate Potassium Salt can be achieved through the sulfation of cortisol. This can be accomplished through the reaction of cortisol with sulfur trioxide in the presence of pyridine. The resulting product can then be purified and converted to the potassium salt through the addition of potassium hydroxide.", "Starting Materials": [ "Cortisol", "Sulfur trioxide", "Pyridine", "Potassium hydroxide" ], "Reaction": [ "Step 1: Combine cortisol and sulfur trioxide in pyridine and stir at room temperature for several hours.", "Step 2: Purify the resulting product through column chromatography.", "Step 3: Dissolve the purified product in water.", "Step 4: Add potassium hydroxide to the solution until the pH reaches approximately 10.", "Step 5: Filter the resulting precipitate and wash with water.", "Step 6: Dry the product under vacuum to obtain Cortisol 21-Sulfate Potassium Salt." ] } | |
CAS RN |
152957-32-9 |
Product Name |
Cortisol 21-Sulfate Potassium Salt |
Molecular Formula |
C₂₁H₂₉KO₈S |
Molecular Weight |
480.61 |
synonyms |
(11β)-11,17-Dihydroxy-21-(sulfooxy)pregn-4-ene-3,20-dione Potassium Salt; Cortisol 21-(Hydrogen Sulfate) Potassium Salt; 11β,17-Dihydroxy-3,20-diketopregn-4-ene-21-yl Sulfate Potassium Salt; 11β,17α-Dihydroxy-3,20-diketopregn-4-ene-21-yl Sulfate Pota |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(Methoxymethoxy)phenyl]piperazine](/img/structure/B1146821.png)
